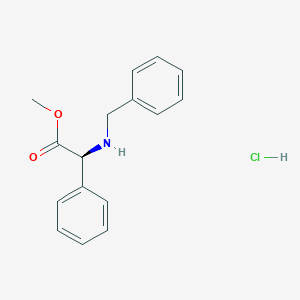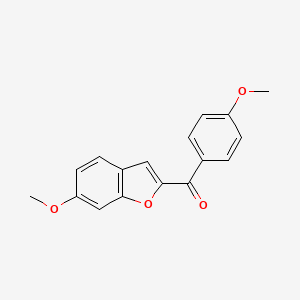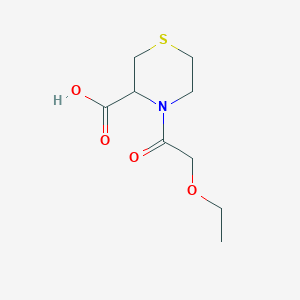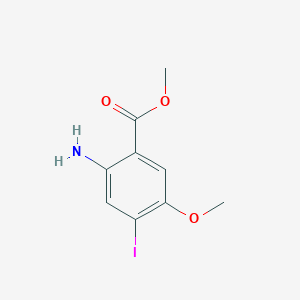![molecular formula C9H8N2O3 B15205978 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it is cleaner, with minimal impurity formation, and does not require a metal catalyst. The reaction is carried out at room temperature, and the total conversion is observed in about 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the electrochemical method mentioned above. This method is robust, scalable, and has a high atom economy, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydrogen peroxide and reducing agents like formamides. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Applications De Recherche Scientifique
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a common motif in pharmaceutical compounds due to its diverse spectrum of biological activity.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, thereby modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can be compared with other similar compounds, such as:
2-Aminobenzoxazole: This compound has a similar structure but lacks the acetic acid moiety.
Benzoxazole: This compound is the parent structure and lacks the amino and acetic acid groups.
2-(2,6-Dichlorophenylamino)phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: This compound has been studied for its antibacterial potential.
The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(2-amino-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
Clé InChI |
QABVLVAWJHEUKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)

![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)

![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)

![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
